molecular formula C17H17NO5 B5782587 N-(1,3-benzodioxol-5-ylmethyl)-2-(2-methoxyphenoxy)acetamide CAS No. 5684-98-0

N-(1,3-benzodioxol-5-ylmethyl)-2-(2-methoxyphenoxy)acetamide

Cat. No.: B5782587
CAS No.: 5684-98-0
M. Wt: 315.32 g/mol
InChI Key: YGJGRVCVRXZTCQ-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-2-(2-methoxyphenoxy)acetamide is an organic compound that belongs to the class of acetamides. Compounds in this class are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The unique structure of this compound, featuring both a benzodioxole and a methoxyphenoxy group, suggests potential for interesting chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-(2-methoxyphenoxy)acetamide typically involves the following steps:

    Formation of the Benzodioxole Intermediate: This step involves the reaction of catechol with formaldehyde to form 1,3-benzodioxole.

    Alkylation: The benzodioxole intermediate is then alkylated with a suitable alkyl halide to introduce the benzodioxol-5-ylmethyl group.

    Formation of the Acetamide: The final step involves the reaction of the alkylated benzodioxole with 2-(2-methoxyphenoxy)acetic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the acetamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-2-(2-methoxyphenoxy)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The acetamide group can be reduced to form an amine.

    Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Electrophilic aromatic substitution can be carried out using reagents such as bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of N-(1,3-benzodioxol-5-ylmethyl)-2-(2-hydroxyphenoxy)acetamide.

    Reduction: Formation of N-(1,3-benzodioxol-5-ylmethyl)-2-(2-methoxyphenoxy)ethylamine.

    Substitution: Formation of various substituted benzodioxole derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes involving benzodioxole and methoxyphenoxy groups.

    Medicine: Potential therapeutic applications due to its unique structure and possible biological activities.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2-(2-methoxyphenoxy)acetamide would depend on its specific biological target. Generally, compounds with benzodioxole and methoxyphenoxy groups can interact with various enzymes and receptors, modulating their activity. The acetamide group may also play a role in binding to specific molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzodioxol-5-ylmethyl)-2-(2-hydroxyphenoxy)acetamide
  • N-(1,3-benzodioxol-5-ylmethyl)-2-(2-methoxyphenoxy)ethylamine
  • N-(1,3-benzodioxol-5-ylmethyl)-2-(2-nitrophenoxy)acetamide

Uniqueness

N-(1,3-benzodioxol-5-ylmethyl)-2-(2-methoxyphenoxy)acetamide is unique due to the presence of both benzodioxole and methoxyphenoxy groups, which can confer distinct chemical and biological properties

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(2-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO5/c1-20-13-4-2-3-5-14(13)21-10-17(19)18-9-12-6-7-15-16(8-12)23-11-22-15/h2-8H,9-11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGJGRVCVRXZTCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NCC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80356971
Record name STK077611
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80356971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5684-98-0
Record name STK077611
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80356971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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